2-Chloro-3-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |
| Source | PubChem | |
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InChI Key |
UUOLETYDNTVQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063929 | |
| Record name | Pyridine, 2-chloro-3-nitro- | |
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Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 2-Chloro-3-nitropyridine | |
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CAS No. |
5470-18-8, 34515-82-7 | |
| Record name | 2-Chloro-3-nitropyridine | |
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| Record name | Pyridine, 2-chloro-3-nitro- | |
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| Record name | 2-Chloro-3-nitropyridine | |
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| Record name | Pyridine, 2-chloro-3-nitro- | |
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| Record name | Pyridine, 2-chloro-3-nitro- | |
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| Record name | 2-chloro-3-nitropyridine | |
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| Record name | 34515-82-7 | |
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Methodologies for the Synthesis of 2 Chloro 3 Nitropyridine and Its Derivatives
Established Synthetic Routes to 2-Chloro-3-nitropyridine
Established methods for the synthesis of this compound primarily involve the transformation of pre-functionalized pyridine (B92270) precursors. These routes are well-documented and provide reliable access to the target compound.
A common and effective method for preparing this compound involves a two-step process starting from pyridin-2-ol (also known as 2-hydroxypyridine). guidechem.com The initial step is the nitration of pyridin-2-ol to produce 3-nitropyridin-2-ol. guidechem.com This reaction is typically carried out using a mixture of sulfuric acid and nitric acid. guidechem.com The subsequent step is the halogenation of the resulting 3-nitropyridin-2-ol to yield this compound. guidechem.com This transformation is often achieved using a chlorinating agent such as thionyl chloride in the presence of N,N-dimethylformamide. guidechem.com
This synthetic approach leverages the directing effects of the hydroxyl group in the pyridin-2-ol starting material to facilitate the regioselective introduction of the nitro group at the 3-position. The subsequent conversion of the hydroxyl group to a chloro group provides the final product.
An alternative established route to this compound utilizes N-alkyl-3-nitro-2-pyridones as key intermediates. google.comguidechem.comgoogle.com This method begins with the nitration of 2-pyridone to yield 3-nitro-2-pyridone, which is then N-alkylated with an alkyl iodide to form the N-alkyl-3-nitro-2-pyridone. google.comguidechem.comgoogle.com The N-alkyl-3-nitro-2-pyridone is then subjected to a chlorination and dealkylation reaction to afford this compound. google.comguidechem.comgoogle.com
| Starting Material | Reagents | Intermediate | Final Product | Yield (%) |
| N-methyl-3-nitro-2-pyridone | Triphosgene, NaOH (aq) | - | This compound | 93 |
This table summarizes the synthesis of this compound from N-methyl-3-nitro-2-pyridone, highlighting the reagents and high yield of the reaction. google.com
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues is crucial for expanding the chemical space for drug discovery and materials science. These methods focus on the regioselective introduction of additional functional groups onto the this compound scaffold.
The inherent reactivity of the this compound core allows for the regioselective introduction of various functional groups. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, primarily at the C2 and C4 positions. For instance, the reaction of this compound with heterocyclic amides under palladium-catalyzed conditions leads to the formation of imidazo[4,5-b]pyridine-containing polycyclic compounds. guidechem.comresearchgate.net
Furthermore, the nitro group itself can be a site for substitution. In reactions with sulfur nucleophiles, the 3-nitro group can be selectively displaced. nih.gov This reactivity allows for the synthesis of a diverse array of substituted pyridines with tunable electronic and photophysical properties. nih.gov
The synthesis of polyhalogenated nitropyridines, such as 2-chloro-3-iodo-5-nitropyridine, presents a synthetic challenge due to the electron-deficient nature of the pyridine ring. smolecule.com Traditional methods often rely on sequential halogenation and nitration steps. smolecule.com For example, a common approach starts with 2-amino-5-bromo-3-nitropyridine, which undergoes diazotization followed by chloride substitution to yield the target compound. smolecule.com
Modern approaches aim to develop more efficient and regioselective methods for the synthesis of these valuable building blocks. smolecule.com These compounds, including 2-chloro-3-iodo-5-nitropyridine, are important intermediates in the synthesis of pharmaceuticals and agrochemicals due to their unique halogenated structure which imparts specific reactivity and stability. chemimpex.com
Reaction Pathways and Mechanistic Investigations of 2 Chloro 3 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyyridine Ring
The chlorine atom at the C-2 position of 2-chloro-3-nitropyridine is highly susceptible to displacement by a variety of nucleophiles. The electron-withdrawing effects of both the ring nitrogen and the ortho-nitro group strongly activate this position for nucleophilic aromatic substitution (SNAr). This mechanism generally proceeds via a two-step addition-elimination process, involving the formation of a stabilized intermediate known as a Meisenheimer complex. rsc.org
Nitrogen-based nucleophiles readily react with this compound, leading to the formation of a diverse range of nitrogen-substituted pyridine (B92270) derivatives. These reactions are fundamental in the synthesis of various heterocyclic compounds.
The displacement of the chloro group by an amino group is a common and versatile transformation. A practical, transition-metal-free method involves using simple amides as the amine source. scielo.brresearchgate.net For instance, reacting this compound with various formamides under refluxing conditions provides the corresponding N-substituted 2-amino-3-nitropyridine (B1266227) derivatives in good yields. scielo.brscielo.br The reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring, which favors nucleophilic attack on the carbon atom bearing the chlorine. scielo.br
The reaction with anilines also proceeds efficiently. Heating a mixture of this compound with substituted anilines in a solvent like ethylene (B1197577) glycol results in excellent yields of 2-anilino-3-nitropyridine derivatives. guidechem.com These products can be further transformed, for example, by reducing the nitro group to an amine, creating a 2,3-diaminopyridine (B105623) scaffold. guidechem.com
Table 1: Synthesis of 2-Aminopyridine Derivatives from this compound (1a) and Amides (2)
| Entry | Amide (2) | Reaction Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Formamide (2a) | 15 | N-(3-nitropyridin-2-yl)formamide (3a) | 78 | scielo.br |
| 2 | Acetamide (2b) | 70 | N-(3-nitropyridin-2-yl)acetamide | 69 | scielo.brscielo.br |
| 3 | N,N-Dimethylformamide (DMF) | 12 | N,N-dimethyl-3-nitropyridin-2-amine (3b) | 85 | scielo.br |
| 4 | N,N-Diethylformamide (DEF) | 12 | N,N-diethyl-3-nitropyridin-2-amine (3c) | 82 | scielo.br |
This compound serves as a key substrate for the synthesis of pyridinylpiperazine derivatives. The reaction with piperazine (B1678402) proceeds via a nucleophilic aromatic substitution, where the nitro group at the 3-position activates the 2-position for attack by the piperazine nitrogen. nih.gov This typically involves refluxing this compound with an excess of piperazine in a suitable solvent like acetonitrile (B52724) to yield 1-(3-nitropyridin-2-yl)piperazine (B1350711). nih.govnih.gov
The resulting pyridinylpiperazine is a versatile intermediate that can be readily functionalized. mdpi.com The secondary amine of the piperazine ring can be N-alkylated with various electrophiles, such as aryl 2-chloroacetamides or 2-chloropropioamides, to generate a library of more complex molecules. nih.govmdpi.com For example, reacting 1-(3-nitropyridin-2-yl)piperazine with 2-chloro-N-arylacetamides in the presence of a base leads to the formation of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives. nih.gov
Table 2: Synthesis and Functionalization of Pyridinylpiperazine
| Step 1 Reactants | Step 1 Product | Step 2 Reactants | Final Product | Reference |
|---|---|---|---|---|
| This compound, Piperazine | 1-(3-nitropyridin-2-yl)piperazine | Product from Step 1, 2-Chloro-N-arylacetamides | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives | nih.gov |
| This compound, Piperazine | 1-(3-nitropyridin-2-yl)piperazine | Product from Step 1, Aryl 2-chloropropioamides | N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives | nih.govmdpi.com |
| This compound, 1-Benzhydrylpiperazine | N/A (One-step process) | 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine |
A highly efficient strategy for constructing complex heterocyclic systems is through tandem reactions, which combine multiple synthetic steps into a single pot without isolating intermediates. acs.org this compound is an excellent starting material for the rapid synthesis of the imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry. nih.govresearchgate.net
This one-pot process involves a sequence of three key reactions: acs.orgnih.gov
SₙAr Reaction: this compound is first subjected to an SₙAr reaction with a primary amine in a green solvent medium like H₂O-IPA at elevated temperatures. nih.govresearchgate.net
In Situ Nitro Group Reduction: The nitro group of the resulting N-substituted 2-amino-3-nitropyridine intermediate is then reduced in the same pot. A common and effective reducing system is zinc dust with concentrated hydrochloric acid, which rapidly converts the nitro group to an amine, forming an N-substituted pyridine-2,3-diamine. acs.orgnih.govresearchgate.net
Heteroannulation: Finally, the addition of an aldehyde to the in-situ-generated diamine triggers a condensation and subsequent cyclization (heteroannulation) to form the desired functionalized imidazo[4,5-b]pyridine product. nih.govresearchgate.net This entire sequence is accomplished with only a single chromatographic purification step at the end. acs.orgnih.gov
Table 3: Tandem Synthesis of Imidazo[4,5-b]pyridines
| Step 1: Amine | Step 2: Reducing Agent | Step 3: Aldehyde | Final Product Structure | Reference |
|---|---|---|---|---|
| Substituted Primary Amines | Zn dust / conc. HCl | Substituted Aromatic Aldehydes | Functionalized Imidazo[4,5-b]pyridines | acs.orgnih.govresearchgate.net |
The reaction of this compound with sulfur nucleophiles, particularly arenethiolates, results in an arylthio-dechlorination process to yield 2-arylthio-3-nitropyridines. rsc.orgrsc.org Kinetic studies of these reactions in polar hydroxylic solvents support an addition-elimination mechanism where the rate-limiting step is the initial ipso-addition of the nucleophile to form a Meisenheimer complex. rsc.orgrsc.org The reaction follows second-order kinetics, and the rates depend on the nature of the nucleophile. rsc.orgrsc.org
When comparing the reactivity of this compound with its isomer, 2-chloro-5-nitropyridine (B43025), it is found that the 5-nitro isomer (para-like) reacts faster than the 3-nitro isomer (ortho-like). rsc.orgrsc.orgresearch-nexus.net This difference in reactivity highlights the electronic effects of the nitro group's position relative to the leaving group. Other sulfur nucleophiles, such as xanthates and simple thiols like 1-propanethiol, also effectively displace the chlorine atom to form the corresponding C-S bond. researchgate.netvanderbilt.edu
Table 4: Reaction of this compound with Arenethiolates
| Arenethiolate Nucleophile (XC₆H₄S⁻) | Resulting Product | Reference |
|---|---|---|
| Thiophenolate (X=H) | 2-(Phenylthio)-3-nitropyridine | rsc.org |
| 4-Methylthiophenolate (X=4-Me) | 2-(p-Tolylthio)-3-nitropyridine | rsc.org |
| 4-Methoxythiophenolate (X=4-MeO) | 2-(4-Methoxyphenylthio)-3-nitropyridine | rsc.org |
| 4-Chlorothiophenolate (X=4-Cl) | 2-(4-Chlorophenylthio)-3-nitropyridine | rsc.org |
| 4-Nitrothiophenolate (X=4-NO₂) | 2-(4-Nitrophenylthio)-3-nitropyridine | rsc.org |
The reaction of this compound with oxygen nucleophiles can lead to more complex outcomes than simple substitution. When this compound is treated with aqueous sodium deuteroxide (NaOD), a ring-opening reaction occurs, leading to the formation of a stable, isolable open-chain intermediate. cdnsciencepub.comcdnsciencepub.comscispace.com This intermediate was characterized using various spectrophotometric techniques. cdnsciencepub.com
However, a key finding is that this behavior contrasts sharply with its isomer, 2-chloro-5-nitropyridine. While the intermediate formed from the 5-nitro isomer reacts with additional deuteroxide to reclose the pyridine ring, the intermediate from this compound fails to undergo a similar ring closure. cdnsciencepub.comresearchgate.net Instead, it proceeds to form various decomposition products, and a mechanistic reason for this failure to cyclize has been suggested. cdnsciencepub.com
Kinetic and Mechanistic Studies of SNAr Processes
The reaction of 2-chloro-3,5-dinitropyridine (B146277) with a series of meta- and para-substituted anilines in methanol (B129727) has been the subject of kinetic studies to elucidate the mechanism of nucleophilic aromatic substitution (SNAr). researchgate.net These investigations revealed that the reactions follow a second-order rate law. A key finding is the linear relationship observed when plotting the logarithm of the second-order rate constants (log k2) against Hammett σ values, yielding large negative ρ values ranging from -3.75 to -3.16. researchgate.net This indicates the development of a positive charge on the aniline (B41778) nitrogen in the transition state, suggesting that the reaction rate is significantly influenced by the polar effects of the substituents on the aniline nucleophile. researchgate.net
Further mechanistic insights are provided by the linear correlation between log k2 and the pKa values of the anilines, with a β value of 0.85 at 25 °C. researchgate.net This substantial β value points towards a significant degree of bond formation between the nucleophile and the electrophilic carbon in the transition state. researchgate.net The collective evidence strongly supports an SNAr mechanism that proceeds through a two-stage process, involving the formation of a Meisenheimer σ-complex intermediate. The first step, the formation of this complex, is the rate-determining step of the reaction. researchgate.net
Theoretical studies using Density Functional Theory (DFT) on related systems, such as 2-methoxy-3-nitropyridine, have corroborated that the C-2 position is the most electrophilic center, making it the prime site for nucleophilic attack. wiley.com The kinetics of SNAr reactions are influenced by the nature of the nucleophile and the solvent. For instance, studies on similar electrophiles have shown that reactions with various amines are not typically amine-catalyzed and are highly dependent on the solvent and the specific amine used. researchgate.netfrontiersin.org
Table 1: Kinetic Data for the Reaction of 2-chloro-3,5-dinitropyridine with Substituted Anilines
| Substituent on Aniline | Temperature (°C) | k2 (L mol⁻¹ s⁻¹) | ρ value |
|---|---|---|---|
| 4-OCH₃ | 25 | Value | -3.75 |
| 4-CH₃ | 25 | Value | -3.75 |
| H | 25 | Value | -3.75 |
| 4-Cl | 25 | Value | -3.75 |
| 3-NO₂ | 25 | Value | -3.75 |
>(Note: Specific k2 values were not provided in the source material, but the trend shows that electron-donating groups on the aniline increase the reaction rate.)
Reduction Reactions of the Nitro Group
The nitro group of this compound is readily reduced to an amino group, yielding the synthetically valuable intermediate, 2-chloro-3-aminopyridine. smolecule.comguidechem.com This transformation is a cornerstone in the derivatization of this compound and can be achieved through various methodologies. smolecule.com
Catalytic Hydrogenation to 2-Chloro-3-aminopyridine
Catalytic hydrogenation is a widely employed method for the reduction of the nitro group in this compound. google.comguidechem.com This process typically involves the use of a metal catalyst, such as palladium or platinum, to facilitate the reaction with hydrogen gas. vulcanchem.com One specific example utilizes a Pd-Fe/TiO₂ catalyst for the catalytic hydrogenation to produce 2-chloro-3-aminopyridine. google.comguidechem.com This method is often favored for its clean reaction profile and high efficiency. google.com
Reductions Using Stannous Chloride and Other Metal-Based Reagents
A classic and effective method for the reduction of the nitro group in this compound involves the use of stannous chloride (SnCl₂) in a suitable solvent like methanol. guidechem.comguidechem.com This reaction is typically carried out under reflux conditions and provides good yields of 2-chloro-3-aminopyridine. guidechem.com Other metal-based reducing agents, such as iron in the presence of an acid, are also utilized for this transformation. ambeed.com A patent describes a method where this compound is added to a suspension of TiCl₄ and Mg to yield 2-chloro-3-aminopyridine with a high yield of 98%. google.com Another approach involves using a sodium sulfide (B99878) aqueous solution, which offers a mild and environmentally friendly alternative with high product yield. patsnap.com
Metal-Free Reduction Methodologies
In recent years, metal-free reduction methods have gained prominence due to their environmental benefits. One such method for the reduction of aromatic nitro compounds, including this compound, employs tetrahydroxydiboron (B82485) [B₂(OH)₄] as the reducing agent. guidechem.com This reaction is catalyzed by 4,4'-bipyridine (B149096) and can be completed rapidly, offering excellent chemoselectivity. guidechem.com This approach is particularly advantageous as it avoids the reduction of other sensitive functional groups that may be present in the molecule. guidechem.com Under these optimized conditions, 2-chloro-3-aminopyridine can be obtained in a 90% yield. guidechem.com Another developed metal-free method utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) as the reducing agent in the presence of a base like sodium hydroxide (B78521), achieving rapid reduction. doi.org
Cyclization Reactions and Ring Transformations
This compound is a versatile precursor for the synthesis of various heterocyclic systems through cyclization and ring transformation reactions. The reaction of this compound with two equivalents of hydroxide ion has been shown to lead to a ring-opening reaction. nih.gov NMR and X-ray crystallography studies have revealed that the initially formed intermediate is the pseudo-cis form, which is consistent with an SN(ANRORC) mechanism. nih.gov However, this intermediate is unstable and isomerizes to a more stable pseudo-trans form, which was isolated and characterized. nih.gov
Furthermore, 2-chloro-3-nitropyridines are key starting materials for the synthesis of isoxazolo[4,5-b]pyridines. beilstein-journals.org This is achieved through an intramolecular nucleophilic substitution of the nitro group. The process involves reacting 2-chloro-3-nitropyridines with ethyl acetoacetate (B1235776) in the presence of a base, followed by in situ nitrosation and subsequent cyclization. beilstein-journals.org The presence of electron-withdrawing groups on the pyridine ring facilitates this transformation. beilstein-journals.org
The compound also serves as a starting material for the construction of the imidazo[4,5-b]pyridine skeleton. nih.gov This can be accomplished through a tandem reaction involving an SNAr reaction with a primary amine, followed by reduction of the nitro group and subsequent cyclization. nih.gov Palladium-catalyzed reactions have been used for the regioselective nucleophilic substitution of this compound with heterocyclic amides to yield polycyclic compounds containing the imidazo[4,5-b]pyridine core. researchgate.net
Other Chemical Transformations and Derivatizations
Beyond the primary reactions of nucleophilic substitution and nitro group reduction, this compound can undergo other chemical transformations. The chlorine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and introduce new substituents onto the pyridine ring. ambeed.com
The reactivity of the chloro and nitro groups allows for a wide range of derivatizations. For example, reaction with S-nucleophiles can lead to substitution of the nitro group, demonstrating the versatility of this compound in SNAr reactions. mdpi.com The resulting 2-chloro-3-aminopyridine from the reduction of the nitro group is a key intermediate for synthesizing a variety of compounds, including those with potential pharmaceutical applications. guidechem.comguidechem.com
2 Chloro 3 Nitropyridine As a Key Intermediate in Complex Molecule Synthesis
Construction of Nitrogen-Containing Heterocyclic Systems
The inherent reactivity of 2-chloro-3-nitropyridine makes it an ideal starting material for the synthesis of fused and substituted pyridine-based heterocyclic systems. The electron-withdrawing nature of the nitro group activates the adjacent chlorine atom for nucleophilic aromatic substitution (SNAr), providing a reliable entry point for introducing molecular diversity.
Synthesis of Fused Pyridine (B92270) Scaffolds (e.g., Imidazo[4,5-b]pyridines)
A prominent application of this compound is in the synthesis of imidazo[4,5-b]pyridines, a scaffold found in numerous biologically active molecules. nih.govmdpi.com A common and efficient strategy involves a tandem reaction sequence. nih.gov This typically begins with a nucleophilic aromatic substitution reaction between this compound and a primary amine. The resulting N-substituted-3-nitropyridin-2-amine intermediate then undergoes reduction of the nitro group to an amine, often in situ, to form a 2,3-diaminopyridine (B105623) derivative. Subsequent cyclization with an aldehyde or a related carbonyl compound furnishes the desired imidazo[4,5-b]pyridine ring system. nih.govacs.org
One notable method employs an environmentally friendly water-isopropanol (H₂O-IPA) medium for the initial SNAr reaction, followed by reduction with zinc dust and hydrochloric acid, and finally condensation with an aldehyde. nih.govacs.org This one-pot tandem process is highly efficient and allows for the rapid construction of a library of diversely substituted imidazo[4,5-b]pyridines. nih.govnih.gov The versatility of this approach is demonstrated by the wide range of primary amines and aldehydes that can be employed, leading to a high degree of structural diversity. nih.gov
| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield | Reference |
| This compound | Primary Amine | 1. H₂O-IPA, 80°C, 2h | N-substituted-3-nitropyridin-2-amine | - | nih.gov |
| N-substituted-3-nitropyridin-2-amine | - | 2. Zn, conc. HCl, 80°C, 45 min | N-substituted-pyridine-2,3-diamine | 90% | nih.govacs.org |
| N-substituted-pyridine-2,3-diamine | Aldehyde | 3. 85°C, 10h | 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine | - | nih.gov |
This table presents a generalized reaction scheme for the synthesis of imidazo[4,5-b]pyridines.
Preparation of Pyridylpiperazine Derivatives
Pyridylpiperazine moieties are important pharmacophores found in a variety of centrally acting drugs. This compound serves as a key starting material for the synthesis of 2-(piperazin-1-yl)-3-nitropyridine derivatives. nih.govnih.gov The synthesis is typically achieved through a nucleophilic aromatic substitution reaction where the piperazine (B1678402) nitrogen attacks the electron-deficient C2 position of this compound, displacing the chloride. nih.gov The presence of the nitro group at the 3-position is crucial as it activates the C2 position for this substitution. nih.gov
These pyridylpiperazine intermediates can be further functionalized. For instance, the remaining free nitrogen of the piperazine ring can be acylated or alkylated to introduce additional diversity. nih.govbohrium.com This straightforward and high-yielding reaction provides access to a broad range of derivatives with potential applications in drug discovery. nih.govnih.gov For example, a series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide and propanamide derivatives have been synthesized and evaluated for their biological activities. nih.gov
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| This compound | Piperazine | Acetonitrile (B52724) | Reflux, 12h | 1-(3-nitropyridin-2-yl)piperazine (B1350711) | 65% | nih.govnih.gov |
This table details the synthesis of the core 1-(3-nitropyridin-2-yl)piperazine intermediate.
Synthesis of Polycyclic Compounds
The reactivity of this compound extends to the synthesis of more complex, polycyclic systems. For instance, it has been used as a precursor in the preparation of tricyclic quinoxalinones. unilag.edu.ng The synthesis involves the condensation of this compound with cycloamine-2-carboxylic acids, such as L-proline or pipecolinic acid, followed by esterification and reductive cyclization. unilag.edu.ng
Furthermore, this compound can be utilized in the synthesis of other fused heterocyclic systems like isoxazolo[4,3-b]pyridines through a two-step procedure involving a Sonogashira cross-coupling with terminal alkynes. mdpi.comsemanticscholar.org Regioselective nucleophilic substitution reactions with heterocyclic amides under catalytic conditions can also lead to novel polycyclic compounds containing an imidazo[4,5-b]pyridine skeleton. guidechem.com
Role in the Synthesis of Diverse Organic Scaffolds
The utility of this compound is not limited to the construction of fused heterocyclic systems. It serves as a versatile intermediate for the synthesis of a wide range of organic scaffolds. nih.govmdpi.comnih.govnih.govguidechem.comguidechem.com The sequential and regioselective manipulation of the chloro and nitro groups allows for the introduction of various functional groups, leading to the creation of libraries of compounds with diverse substitution patterns.
For example, the initial SNAr reaction can be followed by reduction of the nitro group to an amine, which can then be further derivatized through acylation, alkylation, or participation in other coupling reactions. bohrium.comguidechem.com This stepwise functionalization provides a powerful tool for generating molecular complexity from a simple starting material. This approach has been used to synthesize a series of 2-anilino-N-phenylacetamides, where this compound is first coupled with a substituted aniline (B41778), followed by reduction of the nitro group and subsequent amide coupling. guidechem.com
Strategies for Diversity-Oriented Synthesis utilizing this compound
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules in an efficient manner. This compound is an excellent starting point for DOS strategies due to its capacity to undergo a variety of chemical transformations at two distinct positions. unilag.edu.ngmdpi.com
A key strategy involves leveraging the sequential reactivity of the chloro and nitro groups. The initial nucleophilic substitution of the chlorine atom introduces a first point of diversity. Subsequent reduction of the nitro group to an amine provides a second functional handle that can be engaged in a variety of bond-forming reactions, such as amide bond formation, reductive amination, or participation in further cyclization reactions. nih.govacs.org This "build-and-functionalize" approach allows for the rapid generation of a large number of analogs from a common intermediate.
For instance, a tandem protocol for the synthesis of disubstituted imidazo[4,5-b]pyridines showcases this principle effectively. nih.gov By varying the primary amine in the initial SNAr step and the aldehyde in the subsequent cyclization, a wide array of structurally distinct products can be accessed from the same starting material, this compound. nih.govnih.gov This highlights the power of this intermediate in facilitating the exploration of chemical space in the search for new bioactive molecules.
Precursor in Pharmaceutical Development
This compound is a crucial intermediate in the creation of various active pharmaceutical ingredients (APIs). smolecule.cominnospk.com Its reactive nature allows for the synthesis of complex molecules with potential therapeutic applications. smolecule.comvulcanchem.com
Synthesis of Janus Kinase (JAK2) Inhibitors
The compound this compound is instrumental in developing inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. nih.gov A series of potent JAK2 inhibitors were synthesized using 2-chloro-5-methyl-3-nitropyridine, a derivative of this compound. nih.gov The process involved the oxidation of 2-amino-5-methylpyridine (B29535) to create 2-chloro-5-methyl-3-nitropyridine, which was then converted to a carboxylic acid. nih.govmdpi.com This was followed by nucleophilic substitution with secondary amines and coupling with aromatic amines to produce the target compounds. nih.govmdpi.com The most effective of these compounds demonstrated the ability to inhibit JAK2 with IC₅₀ values in the range of 8.5–12.2 µM. nih.govmdpi.com
In other research, imidazo[4,5-b]pyridine-based kinase inhibitors have been optimized, leading to the identification of a dual FLT3/Aurora kinase inhibitor. acs.org This preclinical candidate for treating acute myeloid leukemia also showed inhibitory activity against JAK2. acs.org
| Starting Material | Key Intermediate | Target Compound Class | Potency (IC₅₀) |
|---|---|---|---|
| 2-Amino-5-methylpyridine | 2-Chloro-5-methyl-3-nitropyridine | Substituted amides and sulfamides | 8.5–12.2 µM |
Development of Glycogen Synthase Kinase-3 (GSK3) Inhibitors
The development of inhibitors for Glycogen Synthase Kinase-3 (GSK3), an enzyme implicated in conditions like type II diabetes, has utilized 2,6-dichloro-3-nitropyridine, a related compound. nih.govchemrxiv.org A series of potent and selective GSK3 inhibitors were synthesized starting from this precursor. nih.govchemrxiv.org The synthesis involved sequential substitution of the chlorine atoms, reduction of the nitro group, and further chemical modifications to yield the final inhibitor compounds. nih.gov One of the most active inhibitors in this series, featuring a 2,4-dichlorophenyl group, exhibited an IC₅₀ of 8 nM and an EC₅₀ of 0.13 μM. nih.gov
| Starting Material | Key Synthesis Steps | Most Active Compound Feature | Potency |
|---|---|---|---|
| 2,6-Dichloro-3-nitropyridine | Successive substitution, nitro group reduction, acylation, alkylation, intramolecular reaction | 2,4-dichlorophenyl moiety | IC₅₀: 8 nM, EC₅₀: 0.13 μM |
Preparation of Urease Inhibitors
This compound is a key starting material in the synthesis of urease inhibitors, which are of interest for treating gastric diseases caused by pathogens like Helicobacter pylori. mdpi.comnih.gov In one synthetic route, this compound is reacted with piperazine, followed by N-alkylation with various aryl 2-chloroacetamides or 2-chloropropioamides. mdpi.comresearchgate.net This process has yielded potent urease inhibitors with IC₅₀ values as low as 2.0–2.3 μM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ of 23.2 μM). mdpi.comnih.gov
Further studies have explored the synthesis of pyridylpiperazine hybrid derivatives as urease inhibitors. nih.gov These syntheses also begin with the reaction of this compound and piperazine to form a key intermediate. nih.gov
| Starting Material | Synthetic Approach | Resulting Compounds | Potency (IC₅₀) |
|---|---|---|---|
| This compound | Reaction with piperazine and subsequent N-alkylation | 3-Nitropyridylpiperazine derivatives | 2.0–2.3 μM |
Synthesis of Potential Antimalarial Agents
The fight against malaria has also benefited from the use of this compound derivatives. researchgate.net For instance, 2-chloro-5-nitropyridine (B43025) has been used to synthesize compounds with significant antimalarial activity. mdpi.com In one approach, chloroquine (B1663885) derivatives were reacted with 3-R-2-chloro-5-nitropyridine to produce compounds with IC₅₀ values below 5 nM. mdpi.com Another strategy involves the synthesis of imidazo[4,5-b]pyridine scaffolds from this compound. researchgate.net This method utilizes a tandem sequence of reactions to create functionalized imidazo[4,5-b]pyridines, which are then evaluated for their antimalarial properties. researchgate.net
Research into Novel Anti-inflammatory Agents
This compound and its derivatives are valuable in the development of new anti-inflammatory agents. chemimpex.com One area of research involves the synthesis of phosphodiesterase 4 (PDE4) inhibitors. mdpi.com Starting with 2,4-dichloro-3-nitropyridine, a multi-step synthesis yields 2,3,4-triaminopyridines, which are key intermediates for creating imidazo[4,5-b]- and imidazo[4,5-c]pyridines. mdpi.com The most active of these compounds have shown PDE4 inhibition with an IC₅₀ comparable to the standard drug rolipram. mdpi.com
Another approach involves the synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which have been investigated for their anti-inflammatory and anticancer properties. nih.gov These compounds have demonstrated potent and selective inhibition of COX-2, an important target in inflammation. nih.gov
| Starting Material/Precursor | Target Class | Key Findings |
|---|---|---|
| 2,4-Dichloro-3-nitropyridine | PDE4 inhibitors (imidazo[4,5-b]- and imidazo[4,5-c]pyridines) | Most active compounds have IC₅₀ comparable to rolipram. mdpi.com |
| This compound | 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives | Potent and selective COX-2 inhibition. nih.gov |
Development of Antimicrobial and Antiviral Agents
Derivatives of this compound have shown promise as antimicrobial and antiviral agents. smolecule.com For example, (pyridin-2-yl)piperazine derivatives synthesized from this compound have exhibited moderate antimicrobial activity against Bacillus subtilis and Candida krusei, with MIC values of 62.5 μg/mL. mdpi.com Additionally, this compound has been used as a starting material for the synthesis of novel acyclic phosphonate (B1237965) nucleotide analogs incorporating azolopyridine fragments, which are being explored for their potential biological activities. mdpi.com
Intermediate for Specific Drug Classes
The utility of this compound as a precursor is well-documented in the synthesis of specific classes of drugs, including treatments for digestive system diseases and viral infections. guidechem.com
Pirenzepine: this compound is a crucial intermediate in the synthesis of 2-chloro-3-aminopyridine. guidechem.com This aminopyridine derivative is then utilized in the production of Pirenzepine, a selective M1 muscarinic receptor antagonist used for the treatment of peptic ulcers. guidechem.com The synthesis of 2-chloro-3-aminopyridine from this compound is a critical step, highlighting the importance of the parent compound in accessing this therapeutic agent. guidechem.com
Anti-AIDS Drugs: The derivative, 2-chloro-3-aminopyridine, also serves as a key intermediate in the synthesis of certain diazepine-based anti-AIDS drugs. guidechem.com This underscores the versatility of the 2-chloro-3-aminopyridine scaffold, derived from this compound, in the development of antiviral agents. guidechem.com
Intermediate in Agrochemical Development
In addition to its role in medicinal chemistry, this compound is a significant intermediate in the agrochemical industry. smolecule.comchemimpex.com Its derivatives are instrumental in the creation of a variety of products aimed at crop protection and enhancement. chemimpex.com The presence of both the chloro and nitro groups on the pyridine ring allows for a range of chemical modifications, leading to compounds with potent biological effects against agricultural pests. chemimpex.com
Synthesis of Herbicides
Derivatives of this compound are utilized in the development of modern herbicides. smolecule.comchemimpex.com These compounds are designed to exhibit high efficacy in controlling unwanted plant species, thereby improving crop yields. chemimpex.com The specific structural features derived from the this compound backbone contribute to the herbicidal activity of the final products. chemimpex.com
Development of Pesticides and Insecticides
This compound serves as a foundational molecule for the synthesis of a variety of pesticides and insecticides. chemimpex.comguidechem.com The compound is used as an intermediate in the production of nicotinoid insecticides like acetamidine. cphi-online.com The resulting agrochemicals are crucial for managing insect populations and preventing crop damage. chemimpex.com The versatility of this compound allows for the creation of a diverse range of insecticidal compounds, contributing significantly to agricultural productivity. smolecule.comchemimpex.com
Compound Table
Theoretical and Computational Investigations of 2 Chloro 3 Nitropyridine
Quantum Chemical Calculations and Spectroscopic Correlations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and spectroscopic characteristics of 2-chloro-3-nitropyridine and its derivatives. bohrium.comresearchgate.net Methods like B3LYP with various basis sets, such as 6-311++G(d,p), are commonly used to optimize the molecular geometry and predict vibrational frequencies. researchgate.netcore.ac.uk
These computational predictions are often correlated with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netsemanticscholar.orgdoi.org The calculated vibrational frequencies are typically scaled to improve agreement with experimental values, and the potential energy distribution (PED) analysis is used to make precise vibrational assignments. researchgate.netnih.gov For instance, in a study on the related compound 2-chloro-4-methyl-3-nitropyridine, DFT calculations were performed using B3LYP and B3PW91 methods to analyze its vibrational and electronic structure. nih.gov Similarly, detailed vibrational analysis of other substituted nitropyridines, like 3-hydroxy-6-methyl-2-nitropyridine, has been conducted using the B3LYP method with different basis sets, showing good correlation with experimental spectra. doi.org
The electronic properties, including HOMO-LUMO energy gaps, are determined using time-dependent DFT (TD-DFT), which also aids in the analysis of UV-Visible spectra. bohrium.comnih.gov These computational approaches provide a comprehensive understanding of the molecule's electronic transitions.
Table 1: Selected Calculated Vibrational Frequencies for Nitropyridine Derivatives
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Compound) | Experimental Frequency (cm⁻¹) (Compound) | Reference |
| NO₂ Asymmetric Stretch | 1532 (2-chloro-4-methyl-3-nitropyridine) | Not Specified | |
| C-N Stretch | 1274 (2-chloro-5-nitropyridine) | 1275 (FT-Raman) | researchgate.net |
| C-N In-plane Bend | Not Specified | 525 (FT-IR) | researchgate.net |
This table presents a selection of calculated and experimental vibrational frequencies for related nitropyridine compounds to illustrate the correlation achieved through computational studies. Data for this compound itself is limited in the provided search results.
Molecular Modeling for Conformational Preference and Interactions
Molecular modeling studies are crucial for understanding the three-dimensional structure and intermolecular interactions of this compound. Conformational analysis of related molecules, such as 2-chloro-4-methyl-3-nitropyridine, reveals a preference for a planar conformation, which is attributed to resonance stabilization. In contrast, a similar compound, 2-chloro-6-methylpyridine, shows a slight torsional distortion.
For 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine, DFT calculations have shown a non-planar conformation in the gaseous phase, with the nitro group being significantly twisted relative to the pyridine (B92270) ring. mdpi.com This highlights the influence of substituent positioning on the molecule's geometry. In the solid state, intermolecular forces, such as C-H···O hydrogen bonds, play a significant role in stabilizing the crystal structure of compounds like 2-chloro-5-methyl-3-nitropyridine. researchgate.net
Table 2: Conformational Data for Substituted Nitropyridines
| Compound | Dihedral Angle (NO₂ group and pyridine ring) | Phase | Reference |
| 2-N-phenylamino-3-nitro-4-methylpyridine | ~25° | Gas Phase (DFT) | mdpi.com |
| 2-N-phenylamino-3-nitro-4-methylpyridine | 10.30(12)° | Solid State (X-ray) | mdpi.com |
This table provides examples of conformational data for related molecules, as specific data for this compound was not available in the search results.
Prediction of Reactivity and Mechanistic Insights
Computational methods are extensively used to predict the reactivity of this compound and to gain insights into reaction mechanisms. The analysis of the molecular electrostatic potential (MEP) map is a key technique to identify the reactive sites of a molecule. nih.govresearchgate.net For nitropyridine derivatives, the MEP map typically shows negative potential regions around the nitro group, indicating susceptibility to electrophilic attack, while positive potential regions highlight sites prone to nucleophilic attack. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO energy gap suggests higher reactivity. researchgate.net For instance, the HOMO-LUMO gap can indicate the molecule's susceptibility to electrophilic attack.
NBO analysis further provides insights into the charge distribution and the nature of bonding, which helps in understanding the reactivity. bohrium.comnih.gov These computational predictions are vital for understanding reaction mechanisms, such as the SNAr (nucleophilic aromatic substitution) reactions that are common for chloronitropyridines. researchgate.net Kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines have suggested a two-stage SNAr mechanism where the formation of a Meisenheimer complex is the rate-determining step. researchgate.net
Table 3: Predicted Reactivity Descriptors
| Descriptor | Information Provided | Application | Reference |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-deficient regions | Predicts sites for electrophilic and nucleophilic attack | nih.govresearchgate.net |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability | A smaller gap suggests higher reactivity | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Describes charge distribution and delocalization | Provides insights into molecular stability and bonding interactions | bohrium.comnih.gov |
This table summarizes the application of different computational descriptors in predicting the reactivity of this compound and related compounds.
Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Techniques (e.g., NMR, IR, MS) in Structural Elucidation of Derivatives
Spectroscopic methods are indispensable for the unambiguous structural confirmation of molecules derived from 2-chloro-3-nitropyridine. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Infrared (IR) Spectroscopy FT-IR spectroscopy is utilized to identify the functional groups present in a molecule. In the characterization of pyridylpiperazine derivatives of this compound, FT-IR spectra show characteristic absorption bands for N-H, C=O, and NO₂ groups, confirming their presence in the final products. nih.gov For imidazo[4,5-b]pyridine derivatives, IR spectra reveal key vibrations that help to confirm the complex heterocyclic structure. acs.org The technique is valuable for monitoring reactions, for instance, by observing the disappearance of a reactant's characteristic peak and the appearance of a product's peak.
Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of newly synthesized derivatives. For various imidazo[4,5-b]pyridine acs.org and pyridylpiperazine nih.gov derivatives, HRMS data is used to verify the calculated molecular formula. The fragmentation patterns observed in mass spectra can also offer additional structural information. When this compound is used as a derivatizing agent for biogenic amines, the resulting products are characterized using high-resolution mass spectrometry to confirm their structure with high confidence. nih.gov
| Technique | Application in Derivative Characterization | Example | Reference |
| ¹H NMR | Determines proton environment, connectivity, and stereochemistry. | Confirmation of trans-diarylethenes via coupling constants (15-16 Hz). | nih.gov |
| ¹³C NMR | Identifies the carbon skeleton of the molecule. | Elucidation of the final structure of various imidazo[4,5-b]pyridine derivatives. | acs.org |
| FT-IR | Identifies key functional groups. | Detection of C=O and NO₂ functionalities in pyridylpiperazine hybrids. | nih.gov |
| HRMS | Confirms elemental composition via exact mass measurement. | Verification of the molecular formula for N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives. | nih.gov |
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reactants and byproducts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) HPLC is a widely used method for the analysis and purity verification of this compound and its derivatives. Commercial suppliers often specify the purity of this compound as ≥99% as determined by HPLC. chemimpex.comcphi-online.com Reverse-phase (RP) HPLC methods are available for its analysis under simple conditions, often using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com These HPLC methods are robust and can be scaled up for preparative separation, allowing for the isolation of the pure compound or its impurities. sielc.com For example, in a study analyzing biogenic amines, HPLC was coupled with a derivatization procedure using this compound to separate and quantify the amines in meat samples. nih.gov
Gas Chromatography (GC) Gas chromatography is another technique used for purity assessment, particularly for volatile and thermally stable compounds. Purity of this compound can be determined by GC, with some suppliers guaranteeing a purity of over 99.0%. tcichemicals.com
Column Chromatography For laboratory-scale purification and isolation of derivatives, silica (B1680970) gel column chromatography is a common practice. Following synthesis, crude reaction mixtures containing derivatives of this compound are often purified by column chromatography to isolate the target compound with high purity. nih.govresearchgate.net
| Method | Purpose | Typical Purity Level | Reference |
| HPLC | Purity Assessment & Analysis | ≥99% | chemimpex.comcphi-online.comthermofisher.com |
| HPLC | Preparative Isolation | Scalable from analytical methods | sielc.com |
| GC | Purity Assessment | >99.0% | tcichemicals.com |
Applications in Analytical Chemistry as a Reagent
Beyond being an analyte, this compound serves as a valuable reagent in analytical chemistry for the detection and quantification of other substances. chemimpex.com Its utility stems from the reactivity of the chlorine atom, which is activated by the adjacent electron-withdrawing nitro group, facilitating nucleophilic substitution reactions.
A notable application is its use as a derivatizing agent for the analysis of biogenic amines in food products like meat. nih.gov Biogenic amines are indicators of microbial spoilage, and their quantification is crucial for food quality and safety assessment. In a recently developed method, this compound is used as a novel reagent for the microwave-assisted derivatization of biogenic amines. nih.gov This reaction converts the amines into derivatives that can be readily analyzed by HPLC. The resulting derivatives are synthesized with high purity and yield, allowing for reliable and sensitive quantification of amines like cadaverine, which is considered a primary indicator of meat spoilage. nih.gov This derivatization procedure, coupled with HPLC, provides a robust method for ensuring meat safety. nih.gov
Environmental Behavior and Degradation Studies Academic Perspective
Pathways of Biodegradation of Pyridine (B92270) Derivatives in Environmental Systems
The biodegradation of pyridine and its derivatives is a key process in their environmental dissipation. tandfonline.com Numerous microorganisms, including bacteria and fungi, have been shown to degrade pyridine compounds, although the rate and extent of degradation are highly dependent on the nature and position of the substituents on the pyridine ring. tandfonline.comnih.gov Halogenated and nitrated pyridines, in particular, can exhibit persistence in the environment, but microbial adaptation and degradation have been observed. nih.gov
Generally, the microbial degradation of pyridine derivatives can proceed through several initial steps, primarily involving hydroxylation or reduction. tandfonline.com Aerobic biodegradation pathways often commence with the enzymatic introduction of hydroxyl groups onto the pyridine ring, which is typically catalyzed by monooxygenase or dioxygenase enzymes. nih.govresearchgate.net This hydroxylation destabilizes the aromatic ring, making it susceptible to subsequent cleavage and further degradation, ultimately leading to mineralization into carbon dioxide, water, and inorganic ions.
For a compound like 2-Chloro-3-nitropyridine, two principal initial biodegradation pathways can be hypothesized based on studies of similar compounds:
Reductive Pathway: The nitro group is highly susceptible to reduction under anaerobic or anoxic conditions. Microorganisms can enzymatically reduce the nitro group to a nitroso, hydroxylamino, and finally to an amino group, forming 2-chloro-3-aminopyridine. This initial transformation can significantly alter the toxicity and subsequent degradability of the compound.
Oxidative Pathway: Under aerobic conditions, microbial enzymes could hydroxylate the pyridine ring. The position of hydroxylation can vary depending on the specific enzymatic systems of the microorganisms involved. Following hydroxylation, the ring can be cleaved, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.
The presence of the chlorine atom can also influence the biodegradation. Dehalogenation, the removal of the chlorine atom, is another critical step that can occur either early in the degradation pathway or after initial transformation of the nitro group. Reductive dehalogenation is a common mechanism under anaerobic conditions.
Table 1: Plausible Initial Biodegradation Pathways for Pyridine Derivatives
| Pathway | Key Reaction | Typical Conditions | Mediating Enzymes (Examples) | Potential Initial Product from this compound |
| Oxidative | Hydroxylation | Aerobic | Monooxygenases, Dioxygenases | 2-Chloro-3-nitro-x-hydroxypyridine |
| Reductive | Nitroreduction | Anaerobic/Anoxic | Nitroreductases | 2-Chloro-3-aminopyridine |
| Dehalogenation | Reductive Dechlorination | Anaerobic | Dehalogenases | 3-Nitropyridine |
Disclaimer: This table is illustrative and based on general knowledge of pyridine derivative biodegradation, as specific studies on this compound are not extensively available.
Photochemical Transformations and Environmental Fate Research
Photochemical transformation is another significant process that can contribute to the degradation of this compound in the environment, particularly in aquatic systems and on soil surfaces. researchgate.net The absorption of ultraviolet (UV) radiation from sunlight can lead to the excitation of the molecule, initiating a series of chemical reactions that can alter its structure.
The presence of the nitro group makes this compound a potential candidate for phototransformation. Nitroaromatic compounds are known to undergo photoreduction in the presence of suitable hydrogen donors. researchgate.net This process could lead to the formation of nitroso and amino derivatives. Additionally, the carbon-chlorine bond can be susceptible to photolytic cleavage, a process known as photodehalogenation.
Table 2: Potential Photochemical Transformation Reactions for this compound
| Transformation Process | Description | Potential Products |
| Photoreduction of Nitro Group | The nitro group is reduced to a nitroso, hydroxylamino, or amino group upon absorption of light. | 2-Chloro-3-nitrosopyridine, 2-Chloro-3-aminopyridine |
| Photodehalogenation | The carbon-chlorine bond is cleaved by UV radiation, replacing the chlorine with a hydrogen atom. | 3-Nitropyridine |
| Photo-hydroxylation | Hydroxyl radicals, which can be generated in sunlit waters, can attack the pyridine ring. | Hydroxylated derivatives of this compound |
Disclaimer: This table presents potential photochemical reactions based on the functional groups present in this compound and general principles of environmental photochemistry.
Studies on Metabolites and Degradation Products
The identification of metabolites and degradation products is crucial for a complete understanding of the environmental impact of this compound. Based on the potential biodegradation and photochemical pathways, a range of transformation products can be anticipated.
In biodegradation, the initial metabolites would likely be the result of nitroreduction or hydroxylation. For instance, the formation of 2-chloro-3-aminopyridine through nitroreduction is a highly probable first step in anaerobic environments. Subsequent degradation of this amino-substituted pyridine could then proceed. If hydroxylation occurs, various isomers of hydroxylated this compound could be formed. Further degradation would involve ring cleavage, leading to aliphatic molecules that are more readily assimilated by microorganisms.
Photochemical degradation could also yield 2-chloro-3-aminopyridine and 3-nitropyridine as primary products. The subsequent fate of these initial photoproducts would then need to be considered, as they may also undergo further biotic or abiotic degradation.
It is important to note that some transformation products may be more persistent or toxic than the parent compound. mdpi.com Therefore, a comprehensive environmental risk assessment would require detailed studies to identify and quantify the various metabolites and degradation products of this compound under different environmental conditions.
Table 3: Hypothetical Metabolites and Degradation Products of this compound
| Parent Compound | Degradation Pathway | Potential Intermediate/Product |
| This compound | Biodegradation (Anaerobic) | 2-Chloro-3-aminopyridine |
| This compound | Biodegradation (Aerobic) | Hydroxylated this compound |
| This compound | Photodegradation | 3-Nitropyridine |
| This compound | Photodegradation | 2-Chloro-3-aminopyridine |
| 2-Chloro-3-aminopyridine | Further Biodegradation | Ring cleavage products |
| 3-Nitropyridine | Further Biodegradation | Ring cleavage products |
Disclaimer: The metabolites and degradation products listed are hypothetical and based on the expected reactivity of the functional groups in this compound. Specific experimental data is needed for confirmation.
Future Research Directions and Emerging Trends
Exploration of Novel Reactivities and Selectivity
The inherent reactivity of 2-Chloro-3-nitropyridine, characterized by its electron-deficient pyridine (B92270) ring activated by both chloro and nitro substituents, has been extensively utilized in nucleophilic aromatic substitution (SNAr) reactions. However, ongoing research seeks to uncover and exploit new modes of reactivity and to achieve higher levels of selectivity in its transformations.
Recent studies have demonstrated the potential for selective functionalization at different positions of the pyridine ring. For instance, investigations into the reactions of 2-methyl- and 2-(2-arylvinyl)-3-nitropyridines with thiols have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups. mdpi.com This opens up avenues for creating complex molecules with precise substitution patterns. Further research is focused on understanding the intricate interplay of electronic and steric effects that govern the regioselectivity of these reactions.
Moreover, the development of metal-free and base-free reaction conditions is a growing trend. Researchers have successfully employed xanthates as thiol surrogates for nucleophilic substitution with aryl halides, a method that could be extended to this compound to avoid the use of odorous thiols. researchgate.net The exploration of photochemical and electrochemical approaches also aligns with the goals of sustainable chemistry, offering alternative energy sources to drive reactions. researchgate.net
A notable area of development is the use of tandem reactions to construct complex heterocyclic scaffolds from this compound in a single pot. A highly efficient procedure for synthesizing imidazo[4,5-b]pyridines has been developed, involving a sequence of SNAr reaction, in situ nitro group reduction, and subsequent heteroannulation. acs.orgacs.org This strategy not only simplifies the synthetic process but also allows for the rapid generation of molecular diversity. acs.orgacs.org
Table 1: Examples of Novel Reactivities of this compound Derivatives
| Reactant | Reagent | Product Type | Key Finding |
| 2-Methyl-3-nitropyridines | Thiols | 3-Thio-substituted pyridines | Selective substitution of the nitro group. mdpi.com |
| This compound | Primary amines, Zn, Aldehydes | Imidazo[4,5-b]pyridines | Efficient one-pot tandem synthesis. acs.orgacs.org |
| This compound | Xanthates | Aryl-alkyl thioethers | Thiol-free approach to C-S bond formation. researchgate.net |
Green Chemistry Approaches in this compound Synthesis and Transformations
The principles of green chemistry are increasingly influencing the synthesis and modification of this compound. The focus is on developing environmentally benign methods that reduce waste, avoid hazardous reagents, and utilize sustainable resources.
A significant advancement is the use of greener solvent systems. For example, a mixture of water and isopropyl alcohol (H₂O-IPA) has been successfully employed as a medium for the synthesis of imidazo[4,5-b]pyridines from this compound. acs.orgacs.orgnih.gov This approach not only minimizes the use of volatile organic compounds but can also accelerate reaction rates. acs.orgnih.gov
The development of metal-free reduction methods for the nitro group is another key area of green chemistry research. A novel method utilizes tetrahydroxydiboron (B82485) as a reducing agent with 4,4'-bipyridine (B149096) as an organocatalyst, achieving rapid and selective reduction of nitroarenes under mild conditions. guidechem.com This avoids the use of heavy metal catalysts which are often toxic and difficult to remove from the final product. guidechem.com Similarly, cobalt oxide-based nanomaterials are being explored as efficient catalysts for nitro group reduction. guidechem.com
Furthermore, there is a push towards developing one-pot and tandem reaction sequences which improve atom economy and reduce the number of purification steps, thereby minimizing waste generation. acs.orgconicet.gov.ar The synthesis of 2,3-diaminopyridine (B105623) from this compound via sequential palladium-catalyzed reactions highlights a move towards more sustainable synthetic pathways. conicet.gov.ar
Table 2: Green Chemistry Strategies for this compound
| Green Approach | Example Application | Benefit |
| Use of Green Solvents | Synthesis in H₂O-IPA medium | Reduced use of volatile organic compounds, potentially faster reactions. acs.orgacs.orgnih.gov |
| Metal-Free Catalysis | Reduction of nitro group using B₂(OH)₄ and an organocatalyst | Avoids toxic heavy metals. guidechem.com |
| Tandem Reactions | One-pot synthesis of imidazo[4,5-b]pyridines | Increased efficiency, reduced waste. acs.org |
| Nanocatalysis | Use of PVP-Pd nanoparticles for hydrogenation | Mild reaction conditions, aqueous medium. conicet.gov.ar |
Design and Synthesis of Advanced Therapeutic and Agrochemical Candidates
This compound and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. mdpi.comchemimpex.com Future research will continue to leverage this scaffold for the design and synthesis of novel therapeutic agents and agrochemicals with improved efficacy and specificity.
In the pharmaceutical arena, this compound is a building block for creating potential treatments for a variety of diseases. For instance, 3-nitropyridylpiperazine derivatives have been synthesized and show promise as urease inhibitors for treating gastric diseases. mdpi.comnih.gov The compound is also a precursor for the synthesis of Janus kinase 2 (JAK2) inhibitors, which are targets for myeloproliferative disorders. nih.gov Furthermore, derivatives of this compound are being investigated as potential anti-cancer agents, HIV inhibitors, and inhibitors of necroptosis. chemimpex.comnih.govnih.gov The versatility of the this compound core allows for the introduction of various functional groups to optimize binding to biological targets. chemimpex.coma2bchem.com
In agrochemical research, this compound derivatives are being developed as next-generation herbicides and pesticides. chemimpex.com For example, novel nitropyridine-containing phenylaminoacetates and propionates have demonstrated significant herbicidal activity. mdpi.comnih.gov The ability to readily modify the this compound structure facilitates the optimization of properties such as potency, selectivity, and environmental persistence. chemimpex.com
Table 3: Bioactive Molecules Derived from this compound
| Compound Class | Biological Target/Application | Reference |
| 3-Nitropyridylpiperazine derivatives | Urease inhibitors | mdpi.comnih.gov |
| Substituted amides | JAK2 inhibitors | nih.gov |
| Imidazo[4,5-b]pyridines | Inhibitors of necroptosis | nih.gov |
| Phenylaminoacetate derivatives | Herbicides | mdpi.comnih.gov |
| Azaindole derivatives | HIV inhibitors | nih.gov |
Integration with High-Throughput Screening and Combinatorial Chemistry for Drug Discovery
The amenability of this compound to a variety of chemical transformations makes it an ideal scaffold for combinatorial chemistry and high-throughput screening (HTS) in drug discovery. crysdotllc.com The ability to rapidly generate large libraries of diverse compounds is crucial for identifying new lead molecules.
The development of tandem reactions and one-pot syntheses using this compound as a starting material is particularly well-suited for combinatorial approaches. acs.orgnih.gov These methods allow for the efficient creation of compound libraries by varying the different components introduced in the reaction sequence. acs.orgresearchgate.net For example, the synthesis of imidazo[4,5-b]pyridines can be diversified by using a range of primary amines and aldehydes. acs.orgacs.org
The resulting libraries of this compound derivatives can then be screened against a multitude of biological targets using HTS technologies. This integration of efficient synthesis and rapid screening accelerates the discovery of new drug candidates. The structural information gained from these screens can then be used to design more focused libraries for further optimization. The use of this compound in the combinatorial synthesis of platinum-based drug candidates is an example of its application in generating libraries for screening. google.com
The future of drug discovery with this compound will likely involve a close synergy between synthetic chemistry, computational modeling, and biological screening to rationally design and identify the next generation of therapeutic agents.
Q & A
Basic: What is the crystal structure of 2-chloro-3-nitropyridine, and how does its molecular geometry influence intermolecular interactions?
Answer:
The compound crystallizes in the monoclinic system (space group P2₁/n) with unit cell parameters a = 7.613 Å, b = 12.232 Å, c = 7.716 Å, and β = 118.485°. The nitro group is twisted by 38.5° relative to the pyridine ring. Non-classical C–H⋯N and C–H⋯O hydrogen bonds form a layered motif, stabilizing the crystal lattice. These interactions are critical for predicting solubility, melting behavior, and reactivity in solid-state reactions .
Methodological Insight:
Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEX diffractometer (MoKα radiation, λ = 0.71073 Å) is the standard for structural determination. Data refinement with SHELXL97 software ensures accuracy in bond lengths and angles .
Advanced: How can computational methods (DFT) validate experimental spectroscopic data for this compound?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G** or B3PW91/cc-pVTZ level calculates vibrational frequencies (FTIR/Raman), optimizing molecular geometry to match experimental spectra. For instance, discrepancies between computed and observed nitro group stretching modes (e.g., ~1520 cm⁻¹ in FTIR) highlight environmental effects (e.g., crystal packing) not modeled in gas-phase DFT .
Methodological Insight:
Use Gaussian or ORCA software for DFT calculations. Compare experimental spectra (recorded at 293 K) with scaled harmonic frequencies to identify conformational or electronic effects .
Basic: What synthetic routes are available for preparing this compound?
Answer:
Common methods include:
- Direct nitration : Chloropyridine derivatives are nitrated using HNO₃/H₂SO₄ under controlled conditions.
- Nucleophilic substitution : 2,3-Dihalopyridines react with nitrate sources (e.g., AgNO₃) in polar aprotic solvents.
Methodological Insight:
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography or recrystallization from ethanol .
Advanced: How can reaction conditions be optimized for coupling this compound with aryl amines?
Answer:
Coupling efficiency depends on:
- Catalyst : Use Pd/C (5 mol%) or CuI with ligands like 1,10-phenanthroline.
- Base : Cs₂CO₃ or K₂CO₃ in DMF at 100–120 °C.
- Solvent : DMF or DMSO enhances solubility of nitro intermediates.
For example, coupling with benzylamine achieves >85% yield in 2 hours under microwave irradiation (100 °C, 300 W) .
Methodological Insight:
Employ high-throughput screening (HTS) to test base/catalyst combinations. Characterize products via ¹H NMR (δ 8.3–8.5 ppm for pyridyl protons) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : EN166-certified safety goggles, nitrile gloves, and lab coats.
- Ventilation : Use fume hoods to avoid aerosol inhalation.
- Storage : Keep in sealed containers in dry, ventilated areas away from oxidizers .
Methodological Insight:
Refer to GHS-compliant SDS for spill management (e.g., absorb spills with inert material, dispose as hazardous waste) .
Advanced: How does the nitro group’s torsional angle affect the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
A twisted nitro group (38.5°) reduces resonance stabilization, increasing electrophilicity at the C2 position. This enhances reactivity toward soft nucleophiles (e.g., thiols, amines). Kinetic studies show a 3× faster reaction rate compared to planar nitro analogs .
Methodological Insight:
Use SC-XRD to measure torsional angles and correlate with Hammett σ values to predict NAS rates .
Advanced: What strategies resolve contradictions in reported synthetic yields of this compound derivatives?
Answer:
Discrepancies often arise from:
- Purity of starting materials : Use HPLC-grade reagents.
- Reaction monitoring : In situ FTIR tracks nitro group consumption.
- Workup procedures : Avoid aqueous quenching if intermediates hydrolyze.
For example, yields drop from 90% to 60% if post-reaction pH >7 destabilizes intermediates .
Methodological Insight:
Replicate literature methods with strict control of variables (temperature, stirring rate). Validate results via independent assays (e.g., GC-MS) .
Basic: How is this compound characterized post-synthesis?
Answer:
- ¹H/¹³C NMR : Pyridyl protons appear at δ 7.5–9.0 ppm; nitro groups split signals.
- MS : Molecular ion peak at m/z 158.54 ([M]⁺).
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Methodological Insight:
Use deuterated DMSO for NMR to prevent solvent interference. Calibrate MS with perfluorotributylamine (PFTBA) .
Advanced: How can this compound be utilized in the synthesis of radiolabeled pharmaceuticals?
Answer:
Introduce isotopes (e.g., ¹⁴C) via:
Condensation with ¹⁴C-labeled benzylamines (KF, DMF, 140°C).
Catalytic reduction (H₂, Pd/C) of nitro to amine for further functionalization.
For example, ¹⁴C-labeled mirtazapine precursors are synthesized via this route .
Methodological Insight:
Employ Schlenk-line techniques for air-sensitive steps. Purify via prep-HPLC with radiometric detection .
Advanced: What challenges arise in refining high-resolution X-ray data for this compound polymorphs?
Answer:
Polymorphs complicate refinement due to:
- Disorder : Nitro group rotational disorder requires multi-position modeling.
- Twinned data : Use SHELXL’s TWIN command for merging reflections.
For example, a R₁ factor <0.04 is achievable with anisotropic displacement parameters and hydrogen atom restraints .
Methodological Insight:
Collect data at low temperature (100 K) to minimize thermal motion. Use Olex2 or SHELXLE for real-space refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
